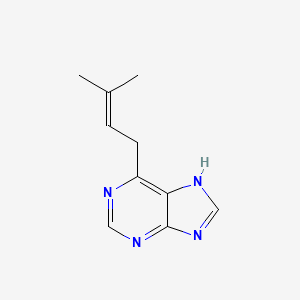(phenylethynyl)-lambda~5~-phosphane CAS No. 50965-19-0](/img/structure/B14663609.png)
[(4-Nitrophenyl)imino](diphenyl)(phenylethynyl)-lambda~5~-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Nitrophenyl)imino(phenylethynyl)-lambda~5~-phosphane is a complex organophosphorus compound characterized by its unique structural features. This compound contains a nitrophenyl group, an imino group, and a phenylethynyl group attached to a lambda5-phosphane core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)imino(phenylethynyl)-lambda~5~-phosphane typically involves multi-step organic reactions. One common approach is the reaction of 4-nitroaniline with diphenylphosphine chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then treated with phenylacetylene under specific conditions to yield the final product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general principles of large-scale organic synthesis apply. These include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
(4-Nitrophenyl)imino(phenylethynyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The phenylethynyl group can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride or organolithium compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives.
科学研究应用
(4-Nitrophenyl)imino(phenylethynyl)-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Industry: It finds applications in the development of advanced materials, including polymers and catalysts.
作用机制
The mechanism of action of (4-Nitrophenyl)imino(phenylethynyl)-lambda~5~-phosphane involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imino and phenylethynyl groups can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
相似化合物的比较
(4-Nitrophenyl)imino(phenylethynyl)-lambda~5~-phosphane can be compared with other organophosphorus compounds such as:
Triphenylphosphine: Unlike (4-Nitrophenyl)imino(phenylethynyl)-lambda~5~-phosphane, triphenylphosphine lacks the nitrophenyl and phenylethynyl groups, resulting in different reactivity and applications.
Diphenylphosphine oxide: This compound contains a phosphine oxide group instead of the imino group, leading to distinct chemical properties.
Phenylphosphine: Phenylphosphine has a simpler structure with only one phenyl group attached to the phosphorus atom, making it less versatile in terms of reactivity.
The unique combination of functional groups in (4-Nitrophenyl)imino(phenylethynyl)-lambda~5~-phosphane imparts distinct chemical properties and reactivity, setting it apart from these similar compounds.
属性
CAS 编号 |
50965-19-0 |
|---|---|
分子式 |
C26H19N2O2P |
分子量 |
422.4 g/mol |
IUPAC 名称 |
(4-nitrophenyl)imino-diphenyl-(2-phenylethynyl)-λ5-phosphane |
InChI |
InChI=1S/C26H19N2O2P/c29-28(30)24-18-16-23(17-19-24)27-31(25-12-6-2-7-13-25,26-14-8-3-9-15-26)21-20-22-10-4-1-5-11-22/h1-19H |
InChI 键 |
AORJXLBPVRCWLB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CP(=NC2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


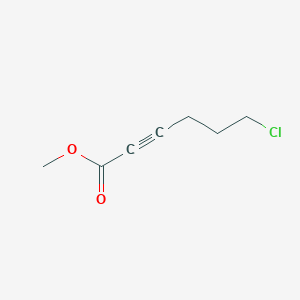

![5-Ethynyl-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14663528.png)
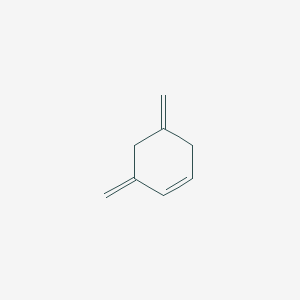
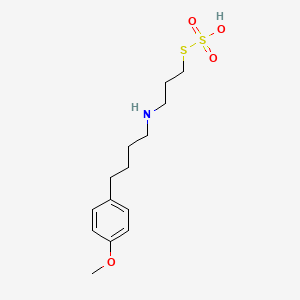
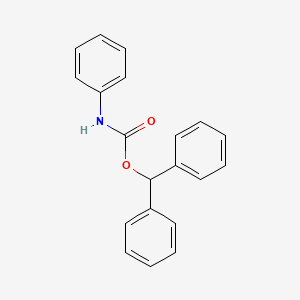
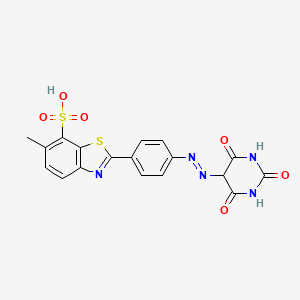
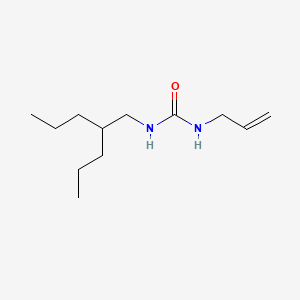
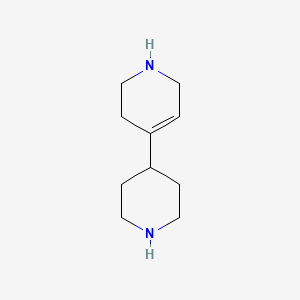
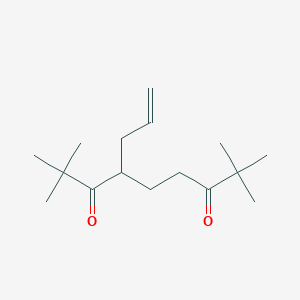
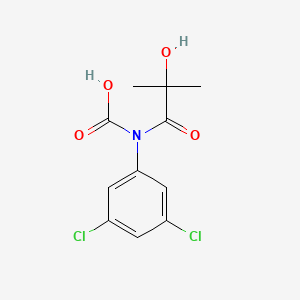
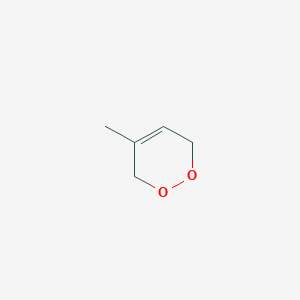
![Methanamine, N-[(3-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14663615.png)
